tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate
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Overview
Description
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate is a chemical compound that belongs to the class of carbamates It features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate typically involves multiple steps. One common route starts with the preparation of 4-bromo-1-methyl-1H-pyrazole, which is then reacted with tert-butyl N-methylcarbamate under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like methanol, dichloromethane, or ethanol, under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It is employed in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler analog without the carbamate moiety.
tert-Butyl N-methylcarbamate: Lacks the pyrazole ring and bromine substitution.
4-Bromo-3-tert-butyl-1H-pyrazole: Contains a tert-butyl group on the pyrazole ring instead of the carbamate moiety.
Uniqueness
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate is unique due to its combination of a brominated pyrazole ring and a tert-butyl carbamate moiety. This structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C11H18BrN3O2 |
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Molecular Weight |
304.18 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)14(4)7-9-8(12)6-13-15(9)5/h6H,7H2,1-5H3 |
InChI Key |
XNEPPBQWILPVIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=NN1C)Br |
Origin of Product |
United States |
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